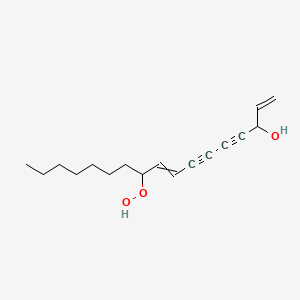
Mixture of spinosyn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The mixture of spinosyn, commonly referred to as spinosad, is a natural insecticide derived from the fermentation of the bacterium Saccharopolyspora spinosa. This mixture primarily consists of spinosyn A and spinosyn D. Spinosyns are characterized by their unique polyketide-derived tetracyclic macrolide structure, which is appended with two saccharides. They exhibit potent insecticidal activities against a wide range of pests, making them valuable in agricultural and veterinary applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The production of spinosyns involves the fermentation of Saccharopolyspora spinosa in a nutrient-rich medium. The fermentation process is optimized to enhance the yield of spinosyn A and spinosyn D. The medium typically contains carbon sources such as glucose or mannitol, nitrogen sources like cottonseed flour, and other nutrients. The fermentation is carried out under controlled conditions of pH, temperature, and aeration .
Industrial Production Methods: Industrial production of spinosyns follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to extraction and purification processes to isolate the active compounds. The purified spinosyns are then formulated into various insecticidal products .
Analyse Chemischer Reaktionen
Types of Reactions: Spinosyns undergo several chemical reactions, including oxidation, reduction, and glycosylation. The biosynthesis of spinosyns involves a series of enzymatic reactions, including a Diels-Alder reaction and glycosylation with rhamnose and forosamine .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents to convert hydroxyl groups to ketones.
Reduction: Utilizes reducing agents to convert ketones back to hydroxyl groups.
Glycosylation: Employs glycosyl donors and acceptors under acidic or basic conditions to attach sugar moieties to the macrolide core.
Major Products: The major products formed from these reactions are spinosyn A and spinosyn D, which are the primary components of spinosad .
Wissenschaftliche Forschungsanwendungen
Spinosyns have a wide range of scientific research applications:
Chemistry: Used as a model for studying polyketide biosynthesis and enzymatic reactions.
Biology: Investigated for their unique mode of action on insect nervous systems.
Medicine: Explored for potential therapeutic applications due to their selective toxicity.
Industry: Widely used in agriculture for pest control and in veterinary medicine for treating ectoparasites
Wirkmechanismus
The mechanism of action of spinosyns involves the disruption of nicotinic acetylcholine receptors in the nervous system of insects. This disruption leads to neuronal hyperexcitation, paralysis, and ultimately, the death of the insect. Spinosyns exhibit high selectivity towards target insects, minimizing their impact on non-target organisms .
Vergleich Mit ähnlichen Verbindungen
Spinetoram: A semisynthetic derivative of spinosyns with enhanced potency and broader spectrum of activity.
Butenyl-spinosyns: Similar to spinosyns but differ in the length of the side chain at C-21, exhibiting similar insecticidal activity.
Uniqueness: Spinosyns are unique due to their natural origin, complex macrolide structure, and selective mode of action. They offer a lower environmental impact compared to many synthetic insecticides and are effective against a wide range of pests .
Eigenschaften
IUPAC Name |
15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJQTHAZUNRMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861315 |
Source


|
| Record name | 13-{[5-(Dimethylamino)-6-methyloxan-2-yl]oxy}-9-ethyl-14-methyl-7,15-dioxo-2,3,3a,5a,5b,6,7,9,10,11,12,13,14,15,16a,16b-hexadecahydro-1H-as-indaceno[3,2-d]oxacyclododecin-2-yl 6-deoxy-2,3,4-tri-O-methylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)

![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)
![2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid](/img/structure/B13388393.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B13388401.png)
![N-[3-methoxy-1-[[3-methoxy-1-[[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13388416.png)

![4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13388431.png)

![2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B13388438.png)


![2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate](/img/structure/B13388461.png)
